molecular formula C6H7ClF2O2S B1610440 3-(Chlorodifluoromethylthio)pentane-2,4-dione CAS No. 42092-81-9

3-(Chlorodifluoromethylthio)pentane-2,4-dione

Cat. No.: B1610440
CAS No.: 42092-81-9
M. Wt: 216.63 g/mol
InChI Key: LVRPCCNXPLRVFI-UHFFFAOYSA-N
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Description

It belongs to the family of alpha-diketones, which are known for their versatility in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethylthio)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with chlorodifluoromethylthiolating agents. One common method includes the use of acetonitrile as a solvent and ammonium acetate as a catalyst . The reaction conditions often require controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize gas-liquid flow reactors and selective direct fluorination processes to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethylthio)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can yield thioethers and other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorodifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(Chlorodifluoromethylthio)pentane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethylthio)pentane-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The chlorodifluoromethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alpha-diketones such as 3-chloro-2,4-pentanedione and 3-fluoro-2,4-pentanedione. These compounds share structural similarities but differ in their substituent groups, which can significantly impact their reactivity and applications .

Uniqueness

What sets 3-(Chlorodifluoromethylthio)pentane-2,4-dione apart is its unique chlorodifluoromethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring specific chemical functionalities .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPCCNXPLRVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505282
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42092-81-9
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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